Apitolisib

Übersicht

Beschreibung

- Derzeit befindet er sich in klinischen Phase-II-Studien zur Behandlung von Brustkrebs, Prostatakrebs, Gebärmutterkrebs und Nierentumoren.

- Die Verbindung wurde auch in klinischen Phase-I-Studien für das non-Hodgkin-Lymphom untersucht.

- This compound zielt sowohl auf den PI3K- als auch auf den mTOR-Signalweg, die entscheidende Rollen bei der Entstehung von Krebs spielen .

Apitolisib: ist ein oral verabreichter niedermolekularer Inhibitor, der von Genentech entwickelt wurde.

Herstellungsmethoden

- Leider sind spezifische Synthesewege und industrielle Produktionsmethoden für this compound im öffentlichen Bereich nicht allgemein verfügbar. Es wird durch chemische Prozesse synthetisiert.

- Forscher haben seine Synthese optimiert, um eine günstige Pharmakokinetik und biologische Aktivität zu erreichen.

Wissenschaftliche Forschungsanwendungen

Krebsforschung: Der primäre Fokus von Apitolisib liegt auf der Krebstherapie aufgrund seiner Auswirkungen auf das PI3K–PTEN–AKT–mTOR-Signalnetzwerk.

Biologie: Forscher untersuchen seine Auswirkungen auf Zellwachstum, -überleben und -stoffwechsel.

Medizin: Klinische Studien untersuchen seine Wirksamkeit bei verschiedenen Krebsarten.

Industrie: Potenzielle Anwendungen in der Medikamentenentwicklung und personalisierten Medizin.

Wirkmechanismus

- This compound hemmt PI3K- und mTOR-Kinasen und unterbricht den PI3K–AKT–mTOR-Signalweg.

- Dadurch beeinflusst es Zellproliferation, -überleben und -stoffwechsel.

- Molekulare Ziele sind PI3K-Isoformen und mTOR-Komplexe (mTORC1 und mTORC2).

Wirkmechanismus

Target of Action

Apitolisib, also known as GDC-0980, is a dual inhibitor that primarily targets two key enzymes: Phosphatidylinositol 3-Kinases (PI3K) and Mammalian Target of Rapamycin (mTOR) . These enzymes play a critical role in the PI3K-AKT-mTOR signaling pathway, which is involved in various biological processes such as cell growth, survival, differentiation, and metabolism .

Mode of Action

This compound works by selectively inhibiting the activity of PI3K and mTOR . By inhibiting these enzymes, this compound disrupts the PI3K-AKT-mTOR signaling pathway, which can lead to the inhibition of cell proliferation and promotion of cell apoptosis .

Biochemical Pathways

The PI3K-AKT-mTOR pathway is among the most common intracellular signaling pathways that are often abnormally activated in many human cancers . Activation of this pathway mediated by molecular aberrations plays a crucial role in promoting tumor development and resistance to anticancer therapies . This compound’s action on this pathway can lead to changes in cell cycle progression and cell proliferation .

Result of Action

The inhibition of the PI3K-AKT-mTOR pathway by this compound leads to a decrease in cell proliferation and an increase in cell apoptosis . This results in the suppression of tumor growth. Evidence of single-agent activity included partial responses in various types of cancers .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, cancer cells can adapt to PI3K inhibitors to reduce their effectiveness . Resistance to this compound could be due to intrinsic factors or acquired adaptation

Safety and Hazards

The commonest toxicities related to Apitolisib at the recommended phase 2 dose (RP2D) at 40 mg once daily included hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%), mucosal inflammation (6%), and fatigue (4%) . It is also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

Zukünftige Richtungen

Apitolisib has shown promise in the treatment of various cancers. For instance, it has been used in trials studying the treatment of solid cancers, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma . Future research may focus on exploring the synergy for combining PI3K inhibitors and immune checkpoint inhibitors in cancer treatment .

Biochemische Analyse

Biochemical Properties

Apitolisib plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is a potent inhibitor of class I PI3K and mTOR kinases . These kinases are critical components of the PI3K-Akt-mTOR signaling pathway, which regulates cell growth, survival, and metabolism . By inhibiting these kinases, this compound disrupts this pathway, thereby exerting its therapeutic effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in hepatocellular carcinoma cells, this compound counteracts the effect of HIF-2α, thereby inducing cell apoptosis . It also exhibits dose-proportional pharmacokinetics with target modulation at doses ≥16 mg .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dual inhibitor of class I PI3K and mTOR kinases, this compound exerts its effects at the molecular level . It suppresses phosphorylated serine-473 AKT levels by ≥90% in platelet-rich plasma within 4 hours at the maximum tolerated dose (MTD) of 50 mg .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound demonstrated favorable pharmacokinetics and evidence of biologic activity in a first-in-human phase I study .

Metabolic Pathways

This compound is involved in the PI3K-Akt-mTOR signaling pathway . This pathway is a critical driver of oncogenesis, and successful inhibition of this system is a major objective in cancer drug discovery

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and industrial production methods for apitolisib are not widely available in the public domain. it is synthesized through chemical processes.

- Researchers have optimized its synthesis to achieve favorable pharmacokinetics and biological activity.

Analyse Chemischer Reaktionen

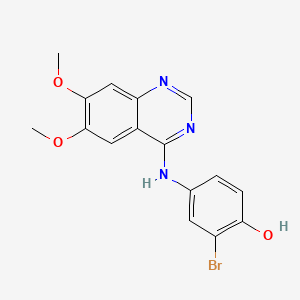

- Apitolisib hemmt sowohl PI3K-Isoformen (α, β, δ, γ) mit IC50-Werten von 5 nM, 27 nM, 7 nM bzw. 14 nM.

- Es wirkt auch als mTOR-Inhibitor mit einem Ki-Wert von 17 nM.

- Die Verbindung durchläuft verschiedene Reaktionen, darunter Phosphorylierung und Modulation von nachgeschalteten Signalwegen.

Vergleich Mit ähnlichen Verbindungen

- Die Einzigartigkeit von Apitolisib liegt in seiner dualen Hemmung von PI3K und mTOR.

- Ähnliche Verbindungen umfassen andere PI3K-Inhibitoren (z. B. Idelalisib, Copanlisib) und mTOR-Inhibitoren (z. B. Everolimus, Temsirolimus).

Eigenschaften

IUPAC Name |

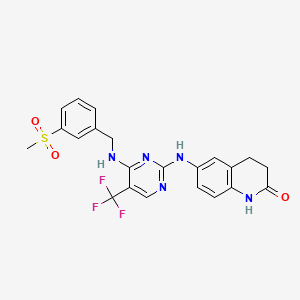

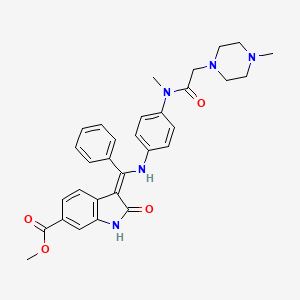

(2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVVNQKCSKSHKT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145738 | |

| Record name | Apitolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032754-93-0 | |

| Record name | Apitolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apitolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apitolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APITOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

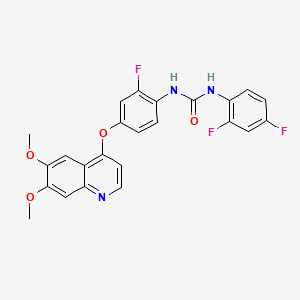

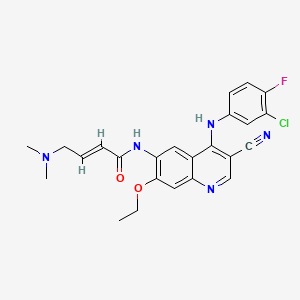

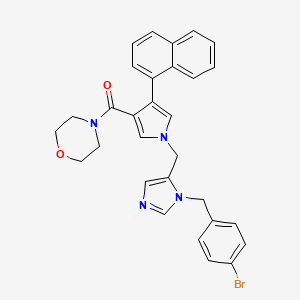

![benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide](/img/structure/B1684525.png)